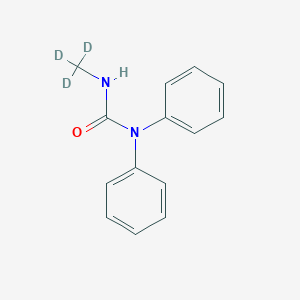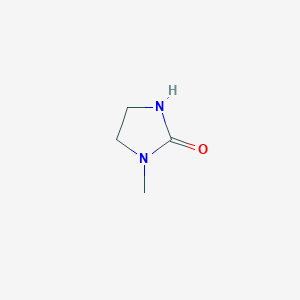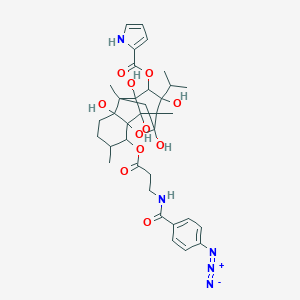
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine, commonly known as ABP-ryanodine, is a chemical compound used in scientific research to study ryanodine receptors. Ryanodine receptors are a type of ion channel found in muscle cells and are responsible for regulating calcium release during muscle contraction. ABP-ryanodine is a powerful tool for studying the function and regulation of these receptors.
Wirkmechanismus
ABP-ryanodine binds to ryanodine receptors in a similar manner to ryanodine itself, but with a higher affinity and specificity. This allows researchers to selectively study the function and regulation of these receptors in a controlled manner.
Biochemische Und Physiologische Effekte
ABP-ryanodine has been shown to have a number of biochemical and physiological effects on muscle cells, including the modulation of calcium release, the inhibition of muscle contraction, and the induction of apoptosis in certain cell types. These effects are dependent on the concentration and duration of exposure to ABP-ryanodine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of ABP-ryanodine is its high affinity and specificity for ryanodine receptors, which allows for selective targeting of these receptors in experiments. However, ABP-ryanodine can also be toxic to cells at high concentrations, and its effects may be influenced by other factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research involving ABP-ryanodine, including the development of new imaging techniques for visualizing ryanodine receptor activity in living cells, the use of ABP-ryanodine in drug discovery for muscle disorders, and the study of the role of ryanodine receptors in other cellular processes beyond muscle contraction. Additionally, further research is needed to fully understand the biochemical and physiological effects of ABP-ryanodine on muscle cells and other cell types.
Synthesemethoden
ABP-ryanodine can be synthesized through a multistep process involving the reaction of ryanodine with 4-azidobenzoyl chloride and propionic anhydride. The resulting compound is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
ABP-ryanodine is used in a variety of scientific research applications, including the study of ryanodine receptor structure and function, the regulation of calcium release in muscle cells, and the development of new drugs for muscle disorders. It is also used in the development of new imaging techniques for visualizing ryanodine receptor activity in living cells.
Eigenschaften
CAS-Nummer |
154505-02-9 |
|---|---|
Produktname |
10-O-(3-(4-Azidobenzamido)propionyl)ryanodine |
Molekularformel |
C35H43N5O11 |
Molekulargewicht |
709.7 g/mol |
IUPAC-Name |
[2-[3-[(4-azidobenzoyl)amino]propanoyloxy]-6,9,11,13,14-pentahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H43N5O11/c1-18(2)32(46)27(50-26(43)22-7-6-15-37-22)33(47)28(4)17-31(45)29(32,5)35(33,48)34(51-31)24(19(3)12-14-30(28,34)44)49-23(41)13-16-38-25(42)20-8-10-21(11-9-20)39-40-36/h6-11,15,18-19,24,27,37,44-48H,12-14,16-17H2,1-5H3,(H,38,42) |
InChI-Schlüssel |
GLMBUFFXAIWBPC-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O |
Kanonische SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1OC(=O)CCNC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O4)O)O)OC(=O)C7=CC=CN7)(C(C)C)O)C)O)C)O |
Synonyme |
10-ABPR 10-O-(3-(4-azidobenzamido)propionyl)ryanodine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



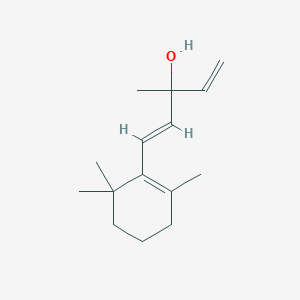
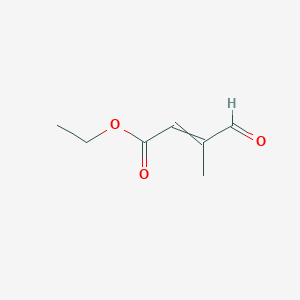
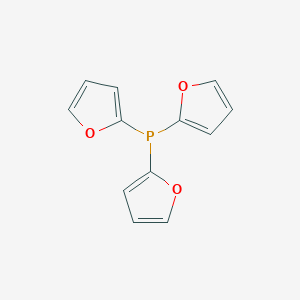
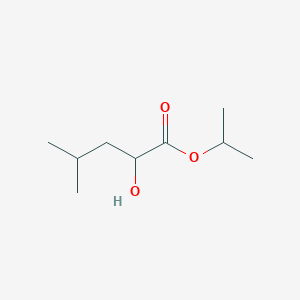
![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)
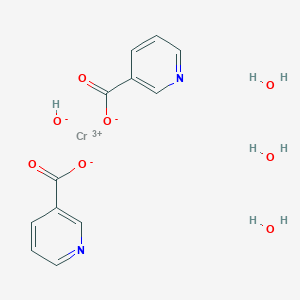

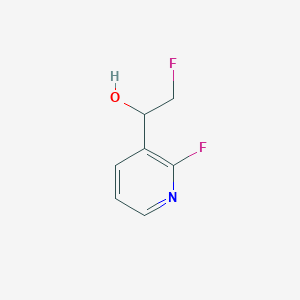
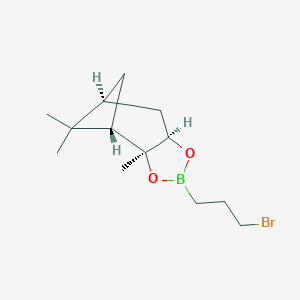
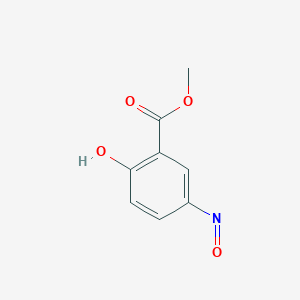
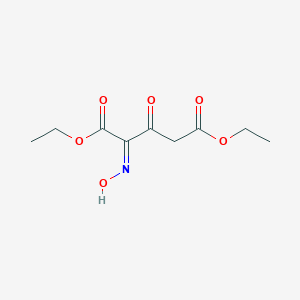
![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)
